![molecular formula C12H25NO5 B2624354 tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate CAS No. 1254119-42-0](/img/structure/B2624354.png)
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate
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Overview
Description
“tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate” is a chemical compound with the CAS Number: 106984-09-2 . It has a molecular weight of 293.36 and its IUPAC name is tert-butyl 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethylcarbamate .
Synthesis Analysis
This compound is used as a PROTAC linker, which refers to the alkyl/ether composition . PROTAC Linker 10 can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H27NO6/c1-13(2,3)20-12(16)14-4-6-17-8-10-19-11-9-18-7-5-15/h15H,4-11H2,1-3H3,(H,14,16) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a sealed container in a dry place, preferably in a freezer under -20°C . The predicted density of this compound is 1.033±0.06 g/cm3 , and the predicted boiling point is 349.1±27.0 °C .Mechanism of Action
Polyethylene glycol (PEG)
PEG is a synthetic polymer produced via polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . PEGs are water-soluble polymers that can form hydrogen bonds in a ratio of 100 water molecules per one PEG molecule . PEGs have various applications in many fields, ranging from medical to industrial areas .
Advantages and Limitations for Lab Experiments
TBMEC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TBMEC has also been shown to have low toxicity in vitro and in vivo. However, TBMEC has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. In addition, TBMEC has limited stability under acidic conditions.
Future Directions
TBMEC has several potential future directions for scientific research. It can be used as a building block in the synthesis of various bioactive compounds. TBMEC can also be used as a ligand in metal-catalyzed reactions. Furthermore, TBMEC can be used as a tool for studying the role of acetylcholinesterase in various physiological processes. In addition, TBMEC can be modified to improve its solubility and stability, which can expand its potential applications.
Synthesis Methods
TBMEC can be synthesized by the reaction of tert-butyl chloroformate with 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to obtain TBMEC. The overall reaction scheme is shown below:
Scientific Research Applications
TBMEC has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds such as carbamates, ureas, and amides. TBMEC has also been used as a protecting group for amines and alcohols. In addition, TBMEC has been used as a ligand in metal-catalyzed reactions. Furthermore, TBMEC has been used as a building block in the synthesis of various bioactive compounds such as anticancer agents, antiviral agents, and antibiotics.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO5/c1-12(2,3)18-11(15)13(4)5-7-16-9-10-17-8-6-14/h14H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVNSQZIIAUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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